molecular formula C12H18NO5 B561880 CID 57369592 CAS No. 19187-50-9

CID 57369592

Cat. No.: B561880
CAS No.: 19187-50-9
M. Wt: 256.278
InChI Key: RVLCMDAVDFRYSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 57369592 typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to control the reaction rate .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is then purified using techniques like column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

CID 57369592 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

CID 57369592 is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used as a spin label in EPR spectroscopy to study the structure and dynamics of proteins and other macromolecules.

    Biology: The compound helps in understanding protein folding, conformational changes, and interactions with other biomolecules.

    Medicine: It is used in drug discovery and development to study the binding sites and mechanisms of action of potential therapeutic agents.

    Industry: The compound is used in the development of new materials and in quality control processes.

Comparison with Similar Compounds

CID 57369592 is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar applications but differ in their specific functional groups and reactivity, making this compound unique in its specific applications and properties .

Properties

InChI

InChI=1S/C12H18NO5/c1-6-17-10(15)18-9(14)8-7-11(2,3)13(16)12(8,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCMDAVDFRYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(=O)C1=CC(N(C1(C)C)[O])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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